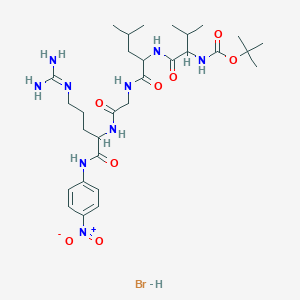
Boc-Val-Leu-Gly-Arg-PNA.HBr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Leu-Gly-Arg-PNA.HBr involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the p-nitroanilide (PNA) group is introduced. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Val-Leu-Gly-Arg-PNA.HBr primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The compound is designed to be a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline (PNA) as a detectable product .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or the horseshoe crab clotting enzyme.
Conditions: Typically conducted in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline (PNA), which can be quantified spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
Boc-Val-Leu-Gly-Arg-PNA.HBr is widely used in scientific research for various applications:
Biochemistry: As a chromogenic substrate in enzyme assays to measure protease activity.
Biology: In studies involving blood coagulation and clotting mechanisms, particularly using the horseshoe crab clotting enzyme.
Medicine: In diagnostic assays for detecting bacterial endotoxins.
Industry: Used in quality control processes for pharmaceuticals and biological products
Wirkmechanismus
The mechanism of action of Boc-Val-Leu-Gly-Arg-PNA.HBr involves its cleavage by specific proteolytic enzymes. The peptide bond between the arginine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is often used to measure enzyme activity, as the release of p-nitroaniline can be detected and quantified by its absorbance at 405 nm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Leu-Gly-Arg-PNA: Another chromogenic substrate with a similar structure but lacking the valine residue.
Boc-Val-Gly-Arg-PNA: Similar to Boc-Val-Leu-Gly-Arg-PNA.HBr but with a different amino acid sequence.
Boc-Val-Leu-Gly-Arg-pNA acetate: A variant with acetate salt instead of hydrobromide
Uniqueness
This compound is unique due to its specific sequence and the presence of the p-nitroanilide group, making it an effective chromogenic substrate for detecting proteolytic enzyme activity. Its use in assays for bacterial endotoxins and blood coagulation studies highlights its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C30H50BrN9O8 |
|---|---|
Molekulargewicht |
744.7 g/mol |
IUPAC-Name |
tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |
InChI |
InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H |
InChI-Schlüssel |
JPUQZLKYSCCNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


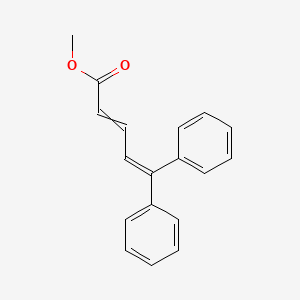
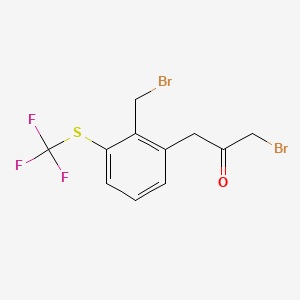

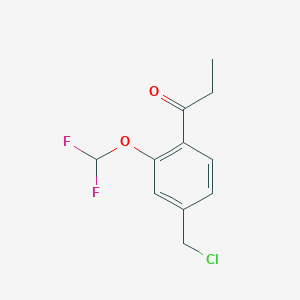
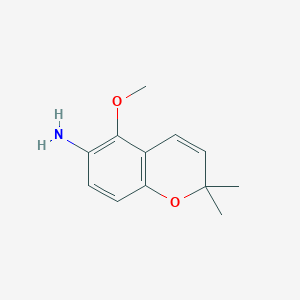
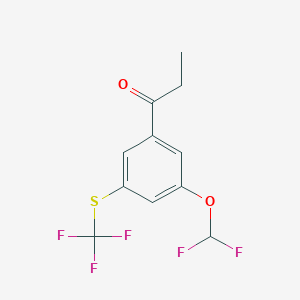
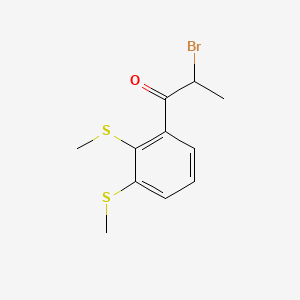
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
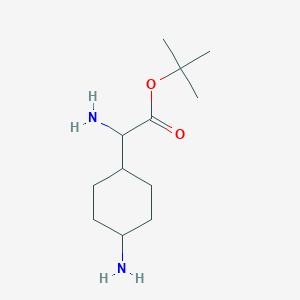
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)


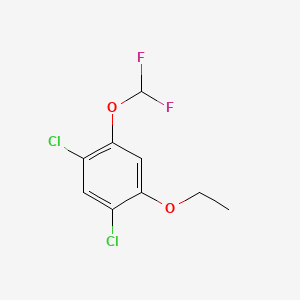
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
